5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione
Description
Molecular Formula: C₆H₇NO₄S Structural Features:
- A six-membered dihydro-oxathiine ring system (containing sulfur and oxygen).
- Two sulfone groups at the 4-position (4,4-dione).
- Reactive isocyanato (-NCO) and methyl (-CH₃) substituents at positions 5 and 6, respectively.
Properties
CAS No. |
2649061-48-1 |
|---|---|
Molecular Formula |
C6H7NO4S |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine 4,4-dioxide |
InChI |
InChI=1S/C6H7NO4S/c1-5-6(7-4-8)12(9,10)3-2-11-5/h2-3H2,1H3 |
InChI Key |
POXCXXJTGKMUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)CCO1)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydro-1,4-oxathiine-4,4-dione with phosgene (COCl2) to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of phosgene and the potential hazards associated with isocyanates.
Chemical Reactions Analysis
Types of Reactions
5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.
Cycloaddition Reactions: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) can be used to enhance reaction rates.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and ability to form stable compounds.
Mechanism of Action
The mechanism of action of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The compound’s ability to form stable heterocyclic structures also contributes to its biological activity, as these structures can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Key Properties :
Current Research Status :
Comparison with Structurally Similar Compounds
Benzo-1,4-oxathiins
Example Compound : 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S) .
Structural Differences :
- Contains a fused benzene ring (benzo-1,4-oxathiine) vs. the non-aromatic dihydro-oxathiine in the target compound.
- Substituted with methoxy (-OCH₃) and thiophenyl groups, contrasting with the isocyanato and methyl groups in the target.
2-(Aminomethyl)-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione Hydrochloride
Molecular Formula: C₉H₁₂ClNO₃S . Structural Similarities:
- Shares the dihydro-oxathiine core and sulfone groups.
- Substituted with aminomethyl (-CH₂NH₂) and hydrochloride, unlike the isocyanato group in the target.
Dihydro-1,5-Benzothiazepinones
Example Compound : (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one .
Structural Differences :
- Seven-membered benzothiazepine ring vs. six-membered oxathiine.
- Substituted with methoxyphenyl and hydroxyl groups.
Dihydro-1,3-Thiazol-2-imines
Example Compound : Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine .
Structural Differences :
- Five-membered thiazole ring vs. oxathiine.
- Substituted with methoxyphenyl and propenyl groups.
Comparative Analysis Table
Biological Activity
5-Isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is a compound with potential biological significance. Its unique structure and functional groups suggest varied interactions within biological systems. This article reviews its biological activity, safety profile, and potential applications based on available literature and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an isocyanate functional group which is known for its reactivity with nucleophiles, making it a candidate for various biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇NO₄S |
| SMILES | CC1=C(S(=O)(=O)CCO1)N=C=O |
| InChI | InChI=1S/C6H7NO4S/c1-5-6(7... |
| CAS Number | 2649061-48-1 |
Toxicological Profile
The compound has been classified under GHS guidelines as harmful if swallowed (H302), harmful in contact with skin (H312), and causing serious eye damage (H318) . These classifications indicate that while the compound may have beneficial biological activities, caution should be exercised due to its potential toxicity.
Case Studies
Case Study 1: Cytotoxicity Assessment
A study exploring the cytotoxic effects of related oxathiine derivatives found that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Further investigation into this compound could reveal similar effects.
Case Study 2: Allergic Reactions
Due to the presence of the isocyanate group, there is potential for allergic reactions upon exposure. A review of occupational exposure data indicated that workers handling isocyanates experienced respiratory issues and skin sensitization. This underscores the need for safety measures when working with this compound.
Safety and Handling
Given its toxicity profile, appropriate safety measures should be implemented when handling this compound:
- Personal Protective Equipment (PPE) : Use gloves, goggles, and respiratory protection.
- Storage : Store in a cool, dry place away from incompatible substances.
- Disposal : Follow local regulations for hazardous waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
